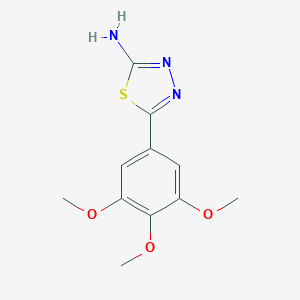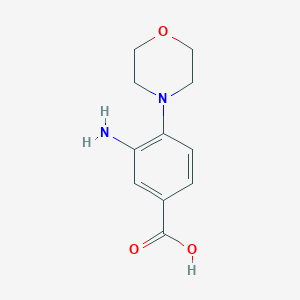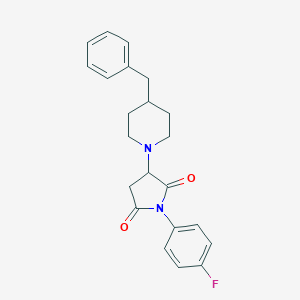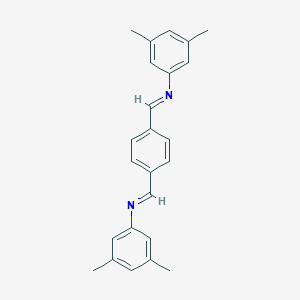
Homolog of shikonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homolog of shikonin is a natural compound that belongs to the naphthoquinone family. It has gained considerable attention in recent years due to its potential therapeutic properties. Homolog of shikonin is structurally similar to shikonin, a natural red pigment isolated from the roots of Lithospermum erythrorhizon, a traditional Chinese medicinal plant. However, homolog of shikonin has shown to possess superior bioactivity and stability compared to shikonin.
Mechanism Of Action
The mechanism of action of homolog of shikonin is complex and varies depending on the research application. In anticancer research, homolog of shikonin induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt and NF-κB signaling pathways. In anti-inflammatory research, homolog of shikonin inhibits the production of pro-inflammatory cytokines by blocking the NF-κB and MAPK signaling pathways. In antimicrobial research, homolog of shikonin disrupts the bacterial cell membrane and inhibits the synthesis of DNA and RNA. In antioxidant research, homolog of shikonin scavenges free radicals and upregulates the expression of antioxidant enzymes.
Biochemical And Physiological Effects
Homolog of shikonin has various biochemical and physiological effects on cells and tissues. In anticancer research, homolog of shikonin induces cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, homolog of shikonin reduces inflammation and oxidative stress in tissues. In antimicrobial research, homolog of shikonin inhibits the growth and replication of pathogens. In antioxidant research, homolog of shikonin protects cells from oxidative damage and prevents the development of chronic diseases.
Advantages And Limitations For Lab Experiments
Homolog of shikonin has several advantages and limitations for lab experiments. Its advantages include its high bioactivity, stability, and low toxicity. Its limitations include its poor solubility in water, which can limit its use in certain experiments, and its potential to interact with other compounds in the cell culture media, which can affect its bioactivity.
Future Directions
There are several future directions for homolog of shikonin research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, the exploration of its pharmacokinetics and pharmacodynamics in vivo, and the identification of its molecular targets and pathways of action.
Conclusion
In conclusion, homolog of shikonin is a promising natural compound with potential therapeutic properties. Its bioactivity, stability, and low toxicity make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Homolog of shikonin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant tissue culture. Chemical synthesis involves the reaction of naphthoquinone with appropriate reagents to obtain homolog of shikonin. Microbial synthesis involves the use of microorganisms such as Streptomyces sp. and Penicillium sp. to produce homolog of shikonin. Plant tissue culture involves the use of plant cell cultures to produce homolog of shikonin. However, chemical synthesis is the most common method used to produce homolog of shikonin due to its high yield and purity.
Scientific Research Applications
Homolog of shikonin has shown promising results in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. In anticancer research, homolog of shikonin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In anti-inflammatory research, homolog of shikonin has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In antimicrobial research, homolog of shikonin has been shown to exhibit antibacterial and antifungal activities against various pathogens. In antioxidant research, homolog of shikonin has been shown to scavenge free radicals and protect cells from oxidative stress.
properties
CAS RN |
39909-84-7 |
|---|---|
Product Name |
Homolog of shikonin |
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[4-[(3,5-dimethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-17-9-18(2)12-23(11-17)25-15-21-5-7-22(8-6-21)16-26-24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |
InChI Key |
VVEYLYLOEXZSFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
Other CAS RN |
39909-84-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
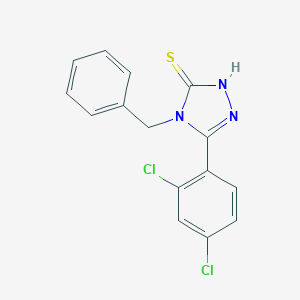
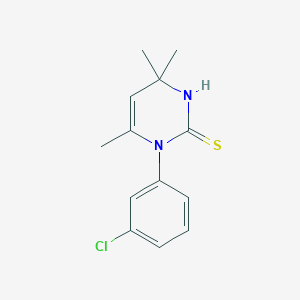
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
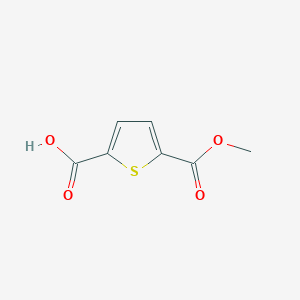
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
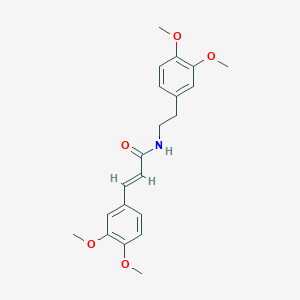
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
